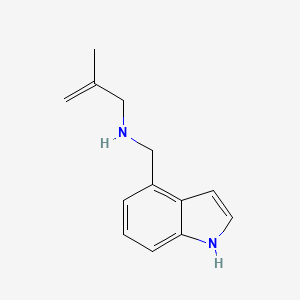![molecular formula C11H15NO B6645496 3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)
3-[(2-Methylprop-2-enylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylprop-2-enylamino)methyl]phenol, also known as MPMP, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. MPMP is a phenol derivative and is synthesized using various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Scientific Research Applications
3-[(2-Methylprop-2-enylamino)methyl]phenol has been studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. 3-[(2-Methylprop-2-enylamino)methyl]phenol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-[(2-Methylprop-2-enylamino)methyl]phenol involves the inhibition of the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. 3-[(2-Methylprop-2-enylamino)methyl]phenol also inhibits the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-[(2-Methylprop-2-enylamino)methyl]phenol has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 3-[(2-Methylprop-2-enylamino)methyl]phenol also decreases the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, 3-[(2-Methylprop-2-enylamino)methyl]phenol has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-Methylprop-2-enylamino)methyl]phenol in lab experiments is that it has been shown to have low toxicity. This makes it a safe compound to use in cell culture and animal studies. However, one limitation of using 3-[(2-Methylprop-2-enylamino)methyl]phenol is that it is not very soluble in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on 3-[(2-Methylprop-2-enylamino)methyl]phenol. One area of research could focus on the use of 3-[(2-Methylprop-2-enylamino)methyl]phenol in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of research could focus on the use of 3-[(2-Methylprop-2-enylamino)methyl]phenol in the treatment of cancer. Additionally, future research could focus on improving the solubility of 3-[(2-Methylprop-2-enylamino)methyl]phenol to make it easier to use in experimental setups.
Synthesis Methods
3-[(2-Methylprop-2-enylamino)methyl]phenol can be synthesized using various methods. One of the methods involves the reaction of 2-methylprop-2-en-1-amine with 3-bromo-4-hydroxybenzaldehyde in the presence of a base. Another method involves the reaction of 2-methylprop-2-en-1-amine with 3-bromo-4-methoxybenzaldehyde in the presence of a base. Both methods result in the formation of 3-[(2-Methylprop-2-enylamino)methyl]phenol.
properties
IUPAC Name |
3-[(2-methylprop-2-enylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)7-12-8-10-4-3-5-11(13)6-10/h3-6,12-13H,1,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYWXNBMZDIVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)


![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)
![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)
![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)
![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)


![2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol](/img/structure/B6645519.png)